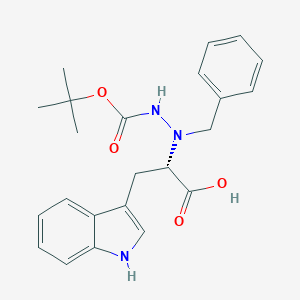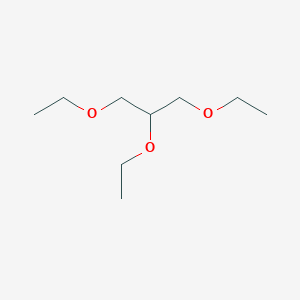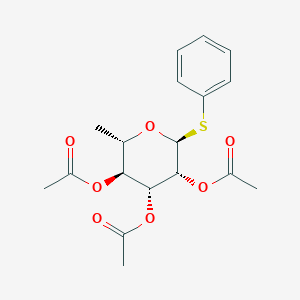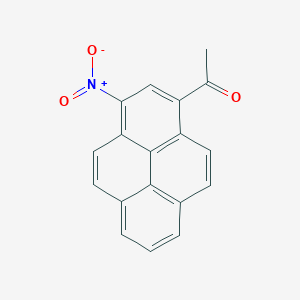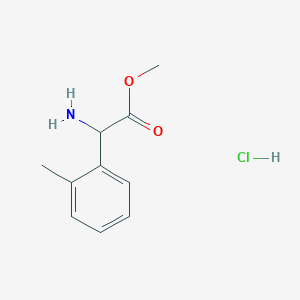![molecular formula C6H12FNO2 B066820 Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) CAS No. 160189-51-5](/img/structure/B66820.png)
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI), also known as CPME, is a chiral alcohol that has been found to have potential applications in scientific research. CPME is a compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Wirkmechanismus
The mechanism of action of Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) is not fully understood. However, it has been suggested that Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) may act as a chiral auxiliary by controlling the stereochemistry of reactions, or as a ligand by coordinating with metal ions and facilitating asymmetric catalysis.
Biochemical and Physiological Effects:
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, to have neuroprotective effects in Alzheimer's disease models, and to have anti-inflammatory effects. Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has also been shown to affect the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has several advantages for use in lab experiments. It is a chiral compound, which makes it useful for studying asymmetric reactions. Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) is also stable and easy to handle, making it a convenient reagent for use in synthetic chemistry. However, Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI). One area of interest is the development of new methods for synthesizing Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI), which could make it more accessible for use in scientific research. Another area of interest is the exploration of Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)'s potential applications in medicine, particularly in the treatment of cancer and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) and its effects on enzymes and other biological systems.
Synthesemethoden
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) can be synthesized by various methods, including the reduction of the corresponding ketone, the hydrolysis of the corresponding ester, and the cyclization of the corresponding diene. The most common method for synthesizing Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) is via the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has been found to have potential applications in scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in asymmetric catalysis, and as a building block in the synthesis of biologically active compounds. Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has also been studied for its potential use in the treatment of certain diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
160189-51-5 |
|---|---|
Molekularformel |
C6H12FNO2 |
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
(1R,2S,3S,5S)-2-amino-5-fluoro-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C6H12FNO2/c7-4-1-3(2-9)5(8)6(4)10/h3-6,9-10H,1-2,8H2/t3-,4+,5+,6+/m1/s1 |
InChI-Schlüssel |
HSGLSLCEOUCFPW-VANKVMQKSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@H]1F)O)N)CO |
SMILES |
C1C(C(C(C1F)O)N)CO |
Kanonische SMILES |
C1C(C(C(C1F)O)N)CO |
Synonyme |
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)
![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)
